6-(Chlorodifluoromethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chlorodifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-(Chlorodifluoromethyl)pyridin-3-amine, often involves selective fluorination reactions. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by its reaction with a fluorinating agent . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination processes using specialized equipment to handle the reactive and often hazardous fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Chlorodifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
Scientific Research Applications
6-(Chlorodifluoromethyl)pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Chlorodifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing fluorine atoms can enhance binding affinity and selectivity by stabilizing the interaction with the target molecule . This can lead to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
3,6-Difluoropyridine: Similar in structure but lacks the chlorodifluoromethyl group.
2,3,6-Trifluoropyridine: Contains an additional fluorine atom, leading to different reactivity and properties.
6-Fluoropyridin-3-amine: Similar but with only one fluorine atom, affecting its chemical behavior.
Uniqueness
6-(Chlorodifluoromethyl)pyridin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C6H5ClF2N2 |
---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
6-[chloro(difluoro)methyl]pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 |
InChI Key |
SBUQNSXFLDXYAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.